1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol
CAS No.: 37901-75-0
Cat. No.: VC15947310
Molecular Formula: C13H13FN2O
Molecular Weight: 232.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37901-75-0 |
|---|---|
| Molecular Formula | C13H13FN2O |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-ol |
| Standard InChI | InChI=1S/C13H13FN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8,13,17H,1-3H2 |
| Standard InChI Key | ATCSYVJYDYWRKP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol features a bicyclic framework comprising a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazol-4-ol) substituted at the 1-position with a 4-fluorophenyl group. The tetrahydroindazole ring adopts a distorted envelope conformation, as observed in structurally related compounds such as (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, where the non-aromatic six-membered ring exhibits a flap atom deviation of approximately 0.5 Å from the mean plane . The dihedral angle between the fluorophenyl group and the indazole system is estimated to range between 64° and 75°, based on analogous structures .
Table 1: Key Structural Parameters of Related Indazole Derivatives
Spectroscopic Characterization
While direct spectral data for 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol are unavailable, inferences can be drawn from related compounds:
-
1H NMR: The hydroxyl proton (C4-OH) typically resonates as a singlet near δ 5.2–5.4 ppm, as seen in 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone . The fluorophenyl group exhibits characteristic aromatic protons as doublets between δ 6.8–7.3 ppm .
-
13C NMR: The carbonyl carbon (C4=O) in analogous ketones appears near δ 210 ppm , though in this alcohol derivative, the C4-OH group shifts this signal upfield to approximately δ 75–80 ppm.
-
IR Spectroscopy: A broad O–H stretch around 3400–3485 cm⁻¹ and C–F vibrations near 1220–1250 cm⁻¹ are anticipated .
Synthesis and Optimization
Core Synthetic Strategies
The synthesis of 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol likely follows a two-step protocol analogous to methods used for related indazoles:
-
Aldol Condensation:
A cyclohexanone precursor (e.g., 4-fluorophenyl-substituted cyclohexanone) reacts with an aldehyde under basic conditions to form a α,β-unsaturated ketone intermediate. For example, 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one was synthesized using NaOH in ethanol at ambient temperature . -
Cyclization with Hydrazine:
The ketone intermediate undergoes cyclization with hydrazine hydrate in methanol under reflux, as demonstrated in the synthesis of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives . This step forms the indazole ring and introduces the hydroxyl group at C4.
Table 2: Representative Reaction Conditions for Indazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol condensation | 4-Fluorobenzaldehyde, NaOH, EtOH, RT | 85–92 | |
| Hydrazine cyclization | NH2NH2·H2O, MeOH, reflux, 5–8 h | 65–78 |
Crystallization and Purification
Recrystallization from ethanol or methanol typically yields pure product, with melting points ranging from 165°C to 185°C for structurally similar compounds . The presence of the hydroxyl group enhances solubility in polar aprotic solvents (DMSO, DMF), facilitating chromatographic purification if required.
Future Research Directions
-
Stereochemical Elucidation: Determine absolute configuration using X-ray crystallography or chiral HPLC, as seen in (1S)-1-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-1H-indazol-5-yl]ethan-1-ol .
-
Target Identification: Employ computational docking studies to predict binding affinities for kinases or G-protein-coupled receptors.
-
Prodrug Development: Explore acetylation or phosphorylation of the C4-OH group to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume